N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide
Description
Properties
IUPAC Name |
N-[2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c22-15(11-13-3-2-10-25-13)18-7-8-20-17(23)21(12-5-6-12)16(19-20)14-4-1-9-24-14/h1-4,9-10,12H,5-8,11H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDEATVSZSKUUAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CCNC(=O)CC3=CC=CS3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a complex organic compound featuring a unique structural arrangement that includes a triazole ring, a furan moiety, and a thiophene group. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 342.41 g/mol. The compound's structure suggests multiple potential interactions with biological targets due to the presence of various functional groups.
Antimicrobial Properties
Research indicates that compounds containing triazole and thiophene moieties exhibit significant antimicrobial activities. The triazole ring is particularly noted for its antifungal and antibacterial properties. For instance:
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| N-(2-(4-cyclopropyl... | Antifungal against Fusarium oxysporum | 50 |
| N-(2-(4-cyclopropyl... | Antibacterial against Staphylococcus aureus | 32 |
| N-(2-(4-cyclopropyl... | Antimicrobial against E. coli | 16 |
These findings suggest that N-(2-(4-cyclopropyl... has the potential to combat drug-resistant pathogens effectively .
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : The triazole ring can interact with enzymes critical for fungal cell wall synthesis and bacterial proliferation.
- Receptor Modulation : It may bind to specific receptors involved in inflammatory responses or microbial resistance mechanisms.
- Signal Transduction Pathways : The compound could modulate pathways related to cell growth and apoptosis in cancer cells .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds. For example:
- A study on 1,2,4-triazole derivatives showed high antibacterial activity against both drug-sensitive and resistant strains of bacteria, highlighting their potential as new antibiotic agents .
- Another investigation focused on the synthesis of triazole-based compounds demonstrated significant antifungal activity against various fungal pathogens, suggesting that modifications to the structure can enhance efficacy .
Potential Therapeutic Applications
Given its promising biological activities, N-(2-(4-cyclopropyl... could be explored for various therapeutic applications:
- Antifungal Agents : Development as a treatment for fungal infections resistant to current therapies.
- Antibacterial Agents : Potential use in treating bacterial infections, particularly those caused by resistant strains.
- Anti-inflammatory Drugs : Exploration in managing inflammatory diseases due to its ability to modulate immune responses.
Scientific Research Applications
Structural Overview
The compound features several key structural components:
- Triazole and Furan Rings : These heterocycles are known for their diverse biological activities.
- Cyclopropyl Group : This moiety can enhance the compound's lipophilicity and biological activity.
- Thiophenyl Acetamide : This functional group contributes to the compound's potential pharmacological properties.
The molecular formula is , with a molecular weight of approximately 342.41 g/mol.
Antimicrobial Activity
Research indicates that compounds containing triazole and furan structures exhibit significant antimicrobial properties. For instance:
- Triazoles have been shown to possess broad-spectrum antibacterial activity, including efficacy against methicillin-resistant Staphylococcus aureus (MRSA) .
- The compound's structure suggests it may act as an antimicrobial agent, potentially outperforming traditional antibiotics due to its unique chemical properties .
Antifungal Properties
Triazole derivatives are widely recognized for their antifungal activity. The presence of the triazole moiety in this compound may provide:
Anticancer Potential
The incorporation of heterocycles such as indole and furan has been linked to anticancer properties:
- Compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines .
- The unique combination of cyclopropyl and thiophenyl groups may enhance the selectivity and potency of the compound against cancer cells.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic synthesis techniques. These methods allow for:
- Modification of the compound to explore structure–activity relationships (SAR), which is crucial for optimizing its biological efficacy .
Interaction Studies
Understanding how this compound interacts with biological targets is essential for its development as a therapeutic agent:
- Interaction studies can help elucidate the mechanism of action and optimize the compound's efficacy and safety profile .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Several compounds sharing the 1,2,4-triazole core but differing in substituents have been synthesized and studied. Key examples include:
Key Observations:
- Amino vs. Cyclopropyl Groups (Position 4): The amino-substituted analog () exhibits anti-exudative activity, suggesting that electron-donating groups at position 4 may enhance bioactivity. However, the cyclopropyl group in the target compound could improve metabolic stability by reducing oxidative degradation .
- Thiophene vs. This may explain the target compound’s design, though direct comparisons are lacking in the evidence.
- Sulfanyl vs. Ethyl Linkers: Sulfanyl linkages (e.g., in ) may introduce hydrogen-bonding capabilities, whereas ethyl linkers () prioritize steric effects.
Bioactivity and Structure-Activity Relationships (SAR)
- Anti-Exudative Activity: Derivatives with furan-2-yl and acetamide substituents (e.g., ) showed dose-dependent anti-exudative effects. At 10 mg/kg, some analogs matched diclofenac sodium (8 mg/kg), highlighting the importance of the triazole core and aryl substitutions .
- Role of Heterocycles: Thiophene and furan moieties are critical for π-π stacking interactions with biological targets. For instance, replacing furan with thiophene (as in the target compound) may alter binding affinity due to differences in aromatic electron density .
Computational Predictions
Such computational insights would complement experimental SAR studies.
Q & A
Q. What advanced techniques elucidate metabolic pathways post-administration?
- Methodological Answer : Use LC-MS/MS with stable isotope labeling to track metabolites in plasma/tissue homogenates. Pair with HPLC fractionation and NMR to identify phase I/II metabolites (e.g., glucuronidation or sulfation products) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
